molecular formula C16H13N3O2 B2573230 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide CAS No. 950254-13-4

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide

Cat. No.: B2573230
CAS No.: 950254-13-4
M. Wt: 279.299
InChI Key: IHURPUPOTHENHX-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide typically involves the condensation of 2-methylquinoline-4-carboxylic acid with 4-aminopyridine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-methyl-N-(pyridin-4-yl)quinoline-6-carboxamide stands out due to its unique combination of a quinoline core with a pyridine moiety and a carboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-methyl-4-oxo-N-pyridin-4-yl-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-10-8-15(20)13-9-11(2-3-14(13)18-10)16(21)19-12-4-6-17-7-5-12/h2-9H,1H3,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHURPUPOTHENHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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